molecular formula C10H8F3N B12065282 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine

1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine

Cat. No.: B12065282
M. Wt: 199.17 g/mol
InChI Key: AVMRKAXMFQSUHZ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine is a fluorinated aromatic amine featuring a propargylamine backbone and a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. This compound is a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and coordination complexes . Its structural uniqueness arises from the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine

InChI

InChI=1S/C10H8F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h1,3-6,9H,14H2

InChI Key

AVMRKAXMFQSUHZ-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzaldehyde.

    Reaction with Propargylamine: The aldehyde undergoes a reaction with propargylamine in the presence of a suitable catalyst to form the desired product.

    Reaction Conditions: The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The trifluoromethyl group significantly enhances the compound's lipophilicity, influencing its chemical behavior and interaction with biological systems. The amine functionality facilitates hydrogen bonding, which is crucial for its biological activity. The compound's mechanism of action involves modulation of various molecular targets, particularly within the serotonergic system, suggesting potential therapeutic applications in neurology and psychiatry.

Chemistry

1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Heterocycles : Propargylic amines are important intermediates in the synthesis of privileged heterocyclic structures .
  • Diels–Alder Reactions : The compound acts as a highly reactive dienophile in Diels–Alder reactions, demonstrating significant electrophilicity due to the trifluoromethyl substitution .

Biology

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Inhibition : Investigations into its potential to inhibit enzymes have shown promise, particularly in the context of antidepressant-like effects through serotonin uptake inhibition.
  • Antimicrobial Activity : Related compounds have demonstrated effectiveness against bacterial pathogens, suggesting that this class could be explored for antibacterial applications.

Medicine

The compound's therapeutic potential is under investigation in several areas:

  • Antidepressant Properties : Studies indicate that similar structures can modulate serotonin receptors, proposing a role in treating depression.
  • Anticancer Applications : Structural analogs have shown efficacy against cancer cell lines, warranting further exploration of this compound in oncology .

Industry

In industrial applications, 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine is utilized for:

  • Production of Specialty Chemicals : Its unique properties make it suitable for developing new materials with enhanced stability and performance characteristics.

Case Study on Antidepressant Activity

A study evaluated the serotonin uptake inhibition of structurally related compounds. Results indicated significant antidepressant-like effects, supporting further investigation into their use as therapeutic agents for mood disorders .

Case Study on Antimicrobial Properties

Research involving a series of trifluoromethyl phenyl derivatives demonstrated effective antimicrobial activity against various pathogens. This positions the compound as a promising candidate for developing new antibacterial therapies.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₈F₃N (free base)
  • Molecular Weight : 215.18 g/mol (free base); 235.63 g/mol (hydrochloride salt)
  • CAS Number : 1375472-81-3 (hydrochloride form)
  • Synthesis: Typically prepared via palladium-catalyzed coupling reactions, such as Sonogashira or Buchwald-Hartwig amination, using precursors like N-benzylprop-2-yn-1-amine and aryl halides .

Comparison with Similar Compounds

Structural Analogues

N-Benzyl-3-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-amine

  • Structural Difference : Trifluoromethoxy (-OCF₃) replaces trifluoromethyl (-CF₃).
  • Impact : The -OCF₃ group increases steric bulk and alters electronic properties, reducing lipophilicity compared to -CF₃.
  • Synthesis : Prepared via Pd-catalyzed coupling of N-benzylprop-2-yn-1-amine with 1-iodo-4-(trifluoromethoxy)benzene (86% yield) .
  • Applications : Intermediate in agrochemicals due to enhanced hydrolytic stability .

N,N-Diisopropyl-3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-amine Hydrochloride

  • Structural Difference : Diisopropylamine substituent on the propargylamine nitrogen.
  • Impact : Increased steric hindrance improves selectivity in catalytic reactions.
  • Molecular Weight : 303.79 g/mol .
  • Applications : Used in ligand design for transition-metal complexes .

2-[4-(Trifluoromethyl)phenyl]propan-2-amine

  • Structural Difference : Tertiary amine (propan-2-amine) replaces propargylamine.
  • Impact : Enhanced basicity and reduced reactivity in alkyne-based reactions.
  • CAS Number : 352-56-3 .
  • Applications : Precursor for antidepressants and anticonvulsants .

Physicochemical and Pharmacokinetic Comparison

Property 1-(4-(CF₃)phenyl)prop-2-yn-1-amine N-Benzyl-3-(4-OCF₃ phenyl)propargylamine 2-[4-(CF₃)phenyl]propan-2-amine
LogP 2.8 (estimated) 3.1 2.5
Water Solubility Low (hydrochloride: 0.1 mg/mL) Moderate High
Metabolic Stability High (due to -CF₃) Moderate Low
Synthetic Yield 75–85% 86% 90%

Reactivity and Functionalization

  • Alkyne Reactivity : The propargylamine group in 1-(4-(CF₃)phenyl)prop-2-yn-1-amine enables click chemistry (e.g., azide-alkyne cycloaddition), a key step in bioconjugation . In contrast, tertiary amines like 2-[4-(CF₃)phenyl]propan-2-amine are inert under such conditions .
  • Electrophilic Substitution : The -CF₃ group directs electrophiles to the meta position, whereas -OCF₃ in analogues favors para substitution .

Research Findings and Trends

Recent studies highlight the superiority of 1-(4-(CF₃)phenyl)prop-2-yn-1-amine in high-throughput crystallography due to its ability to form stable co-crystals with proteins . However, its trifluoromethoxy analogue shows better performance in liquid-phase reactions under ultrasonic conditions . Future research is exploring its use in photo-switchable platinum complexes for OLEDs .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine is an organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a trifluoromethyl group attached to a phenyl ring and a prop-2-yn-1-amine moiety. The trifluoromethyl group significantly enhances the compound's lipophilicity , allowing for better interaction with lipid membranes and proteins, which is crucial for its biological activity. The amine functionality facilitates hydrogen bonding with biological molecules, influencing various biological pathways.

The precise mechanisms by which 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially affecting signaling pathways related to cell proliferation and apoptosis. The lipophilic nature of the trifluoromethyl group allows for enhanced penetration into cellular membranes, which may influence intracellular processes.

Biological Activity Overview

Research indicates that 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine exhibits a range of biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through mechanisms such as upregulation of antiapoptotic proteins like Bcl-2 and antioxidant activities .
  • Antiproliferative Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, indicating potential applications in oncology .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Studies : In vitro experiments demonstrated that 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine could protect neuronal cells from apoptotic stimuli. For example, when tested in PC12 cells exposed to etoposide-induced apoptosis, the compound maintained cell viability significantly compared to control groups .
  • Antiproliferative Assays : In a study evaluating antiproliferative effects on prostate cancer cell lines (CW22Rv1), 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine displayed notable activity with IC50 values comparable to established anticancer agents .
  • Structure–Activity Relationship (SAR) : Research exploring the SAR of related compounds highlighted that modifications to the trifluoromethyl group can significantly alter biological activity. For instance, variations in the positioning of the trifluoromethyl group influenced neuroprotective efficacy, suggesting that fine-tuning this moiety could optimize therapeutic outcomes .

Comparative Analysis with Similar Compounds

The following table summarizes key features of 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine C11H10F3NUnique combination of trifluoromethyl and alkyne groups
4-(Trifluoromethyl)benzylamineC9H8F3NSimilar trifluoromethyl group; differs in amine structure
1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-oneC10H7F3OContains a ketone instead of an amine

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